molecular formula C15H26O3 B14005438 5-Hydroxy-3,4-dimethyl-5-nonylfuran-2(5H)-one CAS No. 71190-94-8

5-Hydroxy-3,4-dimethyl-5-nonylfuran-2(5H)-one

Katalognummer: B14005438
CAS-Nummer: 71190-94-8
Molekulargewicht: 254.36 g/mol
InChI-Schlüssel: YBTZGFKZNYQLML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-3,4-dimethyl-5-nonyl-furan-2-one is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including flavor and fragrance industries

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3,4-dimethyl-5-nonyl-furan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a nonyl-substituted aldehyde with a suitable furanone precursor in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-hydroxy-3,4-dimethyl-5-nonyl-furan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-3,4-dimethyl-5-nonyl-furan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The nonyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-3,4-dimethyl-5-nonyl-furan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the flavor and fragrance industry due to its unique aroma profile.

Wirkmechanismus

The mechanism of action of 5-hydroxy-3,4-dimethyl-5-nonyl-furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and furanone ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxy-3,4-dimethyl-5-nonyl-furan-2-one stands out due to its nonyl group, which imparts unique chemical and biological properties

Eigenschaften

CAS-Nummer

71190-94-8

Molekularformel

C15H26O3

Molekulargewicht

254.36 g/mol

IUPAC-Name

5-hydroxy-3,4-dimethyl-5-nonylfuran-2-one

InChI

InChI=1S/C15H26O3/c1-4-5-6-7-8-9-10-11-15(17)13(3)12(2)14(16)18-15/h17H,4-11H2,1-3H3

InChI-Schlüssel

YBTZGFKZNYQLML-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1(C(=C(C(=O)O1)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.